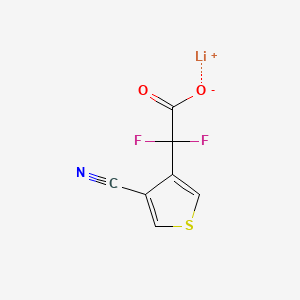

Lithium(1+) 2-(4-cyanothiophen-3-yl)-2,2-difluoroacetate

Description

Lithium(1+) 2-(4-cyanothiophen-3-yl)-2,2-difluoroacetate is a lithium salt characterized by a thiophene ring substituted with a cyano group at the 4-position and a difluoroacetate moiety.

Properties

Molecular Formula |

C7H2F2LiNO2S |

|---|---|

Molecular Weight |

209.1 g/mol |

IUPAC Name |

lithium;2-(4-cyanothiophen-3-yl)-2,2-difluoroacetate |

InChI |

InChI=1S/C7H3F2NO2S.Li/c8-7(9,6(11)12)5-3-13-2-4(5)1-10;/h2-3H,(H,11,12);/q;+1/p-1 |

InChI Key |

XCMUMUDBRCXBTI-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1=C(C(=CS1)C(C(=O)[O-])(F)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 2-(4-cyanothiophen-3-yl)-2,2-difluoroacetate typically involves the reaction of 2-(4-cyanothiophen-3-yl)-2,2-difluoroacetic acid with a lithium base, such as lithium hydroxide or lithium carbonate, in an appropriate solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-(4-cyanothiophen-3-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can alter the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and solvent conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted thiophene derivatives.

Scientific Research Applications

Lithium(1+) 2-(4-cyanothiophen-3-yl)-2,2-difluoroacetate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Lithium(1+) 2-(4-cyanothiophen-3-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Differences

- Ring System : The target compound’s thiophene ring (sulfur-containing) contrasts with phenyl or oxadiazole rings in analogs. Thiophene’s aromaticity and electron-rich nature may enhance coordination with lithium ions compared to benzene or heterocycles like oxadiazole .

- Substituent Position: The 4-cyano group on thiophene differs from the 2-cyano group on the phenyl analog (CAS 1955494-25-3), which could alter steric effects and solubility.

- Fluorination: The difluoroacetate group in the target compound and phenyl analogs may improve thermal stability and ionic conductivity compared to non-fluorinated analogs like the oxadiazole derivative .

Biological Activity

Lithium(1+) 2-(4-cyanothiophen-3-yl)-2,2-difluoroacetate (CAS No. 2763776-89-0) is a lithium salt of a difluoroacetate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a thiophene ring and difluoroacetate moiety, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound through a review of relevant literature, case studies, and research findings.

Structure

The chemical structure of this compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 209.0991 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Lithium compounds are known for their mood-stabilizing effects, often utilized in the treatment of bipolar disorder. The biological activity of this compound may involve several mechanisms:

- Inhibition of Inositol Monophosphatase : Lithium ions can inhibit inositol monophosphatase, leading to decreased inositol levels and modulation of phosphoinositide signaling pathways.

- Neuroprotective Effects : Studies suggest that lithium may exert neuroprotective effects through the activation of signaling pathways that promote neuronal survival and reduce apoptosis.

- Anti-inflammatory Properties : Some lithium derivatives have shown potential anti-inflammatory effects, which may be beneficial in various neurodegenerative diseases.

Case Studies

Recent research has explored the efficacy of lithium compounds in various conditions:

- Bipolar Disorder : A study highlighted the effectiveness of lithium salts, including difluoroacetates, in stabilizing mood and reducing manic episodes in patients with bipolar disorder .

- Neurodegenerative Diseases : Another investigation indicated that lithium treatment could slow down the progression of Alzheimer's disease by promoting autophagy and reducing neuroinflammation .

Research Findings

Research has demonstrated that this compound exhibits significant biological activity:

- Antidepressant Effects : Experimental studies reported that this compound showed antidepressant-like effects in animal models, suggesting its potential for treating depressive disorders.

- Cytotoxic Activity : In vitro assays indicated that this compound had cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.